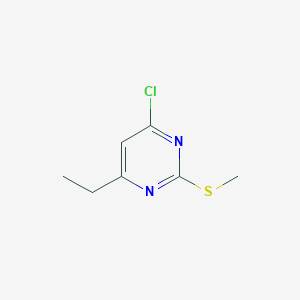

4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-ethyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c1-3-5-4-6(8)10-7(9-5)11-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBUHIOXKBYQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction typically proceeds for about 2 hours, yielding the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, or thiols in solvents like ethanol or methanol.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

4-Chloro-6-ethyl-2-(methylsulfanyl)pyrimidine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, facilitating the development of new materials and compounds.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Starting Materials | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | Ethanol, room temperature | Modified pyrimidines |

| Coupling Reactions | This compound + Aryl halides | Base, solvent | Aryl-substituted pyrimidines |

Biological Applications

Enzyme Inhibitors

Research indicates that this compound can act as an enzyme inhibitor, making it valuable in biochemical studies. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound on animal models. Results showed a significant reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Medical Applications

Pharmaceutical Development

The compound is being researched for its potential as an anti-microbial and anti-tumor agent. Its structural characteristics allow it to interact with biological targets effectively.

Table 2: Medical Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-microbial Activity | Exhibited significant inhibition against various bacterial strains | |

| Anti-tumor Activity | Induced apoptosis in cancer cell lines in vitro |

Industrial Applications

Agrochemicals and Pharmaceuticals

In the industrial sector, this compound is utilized in the formulation of agrochemicals and pharmaceuticals. Its efficacy in enhancing crop yield and pest resistance has been documented.

Mechanism of Action

The mechanism of action of 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Structural Modifications and Reactivity Trends

The table below summarizes key structural analogs and their reactivity in common synthetic pathways:

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl) :

The chloro group at position 4 activates the pyrimidine ring for nucleophilic substitution, facilitating lithiation and subsequent functionalization . - Electron-Donating Groups (OCH3, N(CH3)2): Methoxy groups enhance electrophilic substitution but reduce lithiation efficiency. Dimethylamino groups destabilize intermediates, leading to failed reactions .

- Steric Effects (Ethyl, Phenyl) :

Bulky substituents at position 6 hinder access to the reactive C5 position, necessitating optimized conditions (e.g., lower temperatures or excess reagents) .

Key Research Findings

- Failed Reactions: Attempts to benzoylate 4-chloro-6-dimethylamino-2-(methylsulfanyl)pyrimidine resulted in <5% yields, highlighting the incompatibility of strong electron-donating groups with certain pathways .

- Yield Optimization :

Substituting Cl with OCH3 at position 6 improves yields in arylations by reducing steric clash and electronic deactivation . - Heterocycle Diversity: DCSMP-derived compounds enable access to novel systems like [1,4]dithiino[2,3-d]pyrimidines, which are unreported in prior literature .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized with chloro, ethyl, and methylsulfanyl groups. Key steps include:

- Nucleophilic substitution : Introduce the ethyl group via alkylation of a 4,6-dichloropyrimidine precursor under basic conditions (e.g., NaH in THF) .

- Thiolation : Replace a chlorine atom with methylsulfanyl using methylthiolate (NaSMe) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Optimization focuses on controlling temperature, solvent polarity, and stoichiometry to minimize side reactions like over-alkylation or oxidation.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl CH at δ ~1.3 ppm, methylsulfanyl S–CH at δ ~2.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 233.03) and detects impurities .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond ~1.78 Å), though single crystals may require slow evaporation from acetone .

Q. How does the reactivity of the chloro group in this compound compare to other pyrimidine derivatives?

The chloro group at position 4 is highly electrophilic, enabling:

- Substitution reactions : Amines (e.g., NH, aniline) yield 4-amino derivatives under mild conditions (rt, DCM) .

- Oxidative pathways : Unlike methylsulfanyl (resistant to mild oxidation), the chloro group can be replaced by hydroxyl under acidic hydrolysis (HSO, reflux) .

Comparative studies show slower substitution kinetics than 4-chloro-2-methyl analogs due to steric hindrance from the ethyl group .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli (MIC values) .

- Enzyme inhibition : Kinase assays (e.g., EGFR) using fluorescence-based protocols .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from:

- Solvent polarity : LogP ~2.7 predicts better solubility in DMSO than water, but impurities (e.g., sulfoxides) can alter results .

- pH-dependent stability : Degrades in alkaline conditions (t < 24 h at pH >10) via nucleophilic attack on the pyrimidine ring .

Methodological solution : Use HPLC-MS to monitor degradation products and standardize solvent systems (e.g., buffered DMSO) .

Q. What structure-activity relationships (SAR) are hypothesized for analogs of this compound?

- Ethyl group : Enhances lipophilicity, improving membrane permeability but reducing water solubility .

- Methylsulfanyl : Critical for H-bonding with enzyme active sites (e.g., thymidylate synthase) .

- Chloro substitution : Replacement with bulkier groups (e.g., aryl) decreases antimicrobial activity but increases kinase inhibition .

Q. What computational methods are suitable for predicting its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with ATP-binding pockets (e.g., CDK2) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to predict cytotoxicity .

Q. How can degradation pathways be mapped under varying environmental conditions?

Q. What crystallographic data are essential for confirming its solid-state structure?

- Unit cell parameters : Monoclinic system with space group P2/c (common for pyrimidines) .

- Intermolecular interactions : S···π contacts (~3.4 Å) stabilize crystal packing .

- Thermal ellipsoids : Validate conformational rigidity of the ethyl group .

Q. What green chemistry approaches could improve the sustainability of its synthesis?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalysis : Use Pd/C for catalytic dehalogenation of byproducts .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 h) and energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.